molecular formula C6H10O B3048164 3-Cyclopropyl-2-propene-1-ol CAS No. 158956-34-4

3-Cyclopropyl-2-propene-1-ol

Cat. No. B3048164
CAS RN: 158956-34-4
M. Wt: 98.14 g/mol
InChI Key: UKPAEMCHJQUQCQ-OWOJBTEDSA-N
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Description

“3-Cyclopropyl-2-propene-1-ol” is an organic compound with the molecular formula C6H10O . It has an average mass of 96.127 Da and a mono-isotopic mass of 96.057518 Da . It is also known by other names such as “2-Propyn-1-ol, 3-cyclopropyl-”, “3-Cyclopropyl-2-propin-1-ol”, and "3-Cyclopropyl-2-propyn-1-ol" .


Synthesis Analysis

Cyclopropane, one of the most important strained rings, has gained much attention for more than a century because of its interesting and unique reactivity . They have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . The synthesis of cyclopropanes can be classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-2-propene-1-ol” consists of a cyclopropyl group attached to a 2-propene-1-ol group . The cyclopropyl group is a chemical structure derived from cyclopropane, and it is typically produced in a cyclopropanation reaction .


Chemical Reactions Analysis

Cyclopropane, the core structure in “3-Cyclopropyl-2-propene-1-ol”, has unique reactivity due to its strained ring structure . It has been widely used in various organic synthesis reactions, medicinal chemistry, and materials science as a versatile building block .


Physical And Chemical Properties Analysis

“3-Cyclopropyl-2-propene-1-ol” has a density of 1.1±0.1 g/cm3, a boiling point of 183.9±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.8 mmHg at 25°C . It has a flash point of 79.2±11.7 °C and an index of refraction of 1.517 . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

1. Chemical Transformation and Synthesis

  • Ring Opening Reactions : Research has demonstrated the ability to generate different chemical entities, such as 2-butene-1,3-diyl, through ring opening of cyclopropenes like 1-methylcyclopropene. This showcases the potential of cyclopropyl compounds in creating diverse chemical structures (Maier, Lautz, & Senger, 2000).

2. Catalyst Development and Reactions

  • Metal-Catalyzed Reactions : Research in this area focuses on how cyclopropyl compounds can interact with various catalysts to create complex molecular structures. For instance, ruthenium-catalyzed reactions with 1-cyclopropyl-2-propyn-1-ols lead to the creation of conjugated enynes (Yamauchi et al., 2007).

3. Studies in Theoretical Chemistry

  • Molecular Orbital Calculations : Theoretical studies using molecular orbital calculations explore the potential energy surfaces and reaction mechanisms involving cyclopropyl compounds. These studies provide a deeper understanding of the electronic properties and reactivity of these molecules (Frenking & Schwarz, 1983).

4. Application in Surface Chemistry

  • Surface Chemistry and Catalysis : Cyclopropyl compounds have been studied for their behavior on surfaces, particularly in relation to catalysts. For example, metallacyclobutane and cyclopropyl species on copper surfaces have been examined to understand their chemical behavior and potential applications in catalysis (Martel, Rochefort, & McBreen, 1998).

5. Investigating Reaction Mechanisms

  • Understanding Reaction Pathways : Studies have explored the mechanisms of reactions involving cyclopropyl compounds, such as the dehydration of ionized propanol, which leads to the formation of cyclopropane and propene ions. This research contributes to our understanding of complex reaction pathways (Bouchoux, Choret, & Flammang, 2000).

Future Directions

Cyclopropane, a core structure in “3-Cyclopropyl-2-propene-1-ol”, continues to attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . Future research may focus on the mechanism and engineering of the enzymes required for forming this unique structure motif .

properties

IUPAC Name

(E)-3-cyclopropylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-1-2-6-3-4-6/h1-2,6-7H,3-5H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPAEMCHJQUQCQ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-Cyclopropylprop-2-EN-1-OL

CAS RN

158956-34-4
Record name (2E)-3-cyclopropylprop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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